

# Structural Activity Relationship of IHVR-19029 and Related N-alkyldeoxynojirimycins: A Comparative Guide

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## Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B608066

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This guide provides a detailed comparison of the structural activity relationships (SAR) of the promising antiviral compound **IHVR-19029** and other N-alkyldeoxynojirimycin (DNJ) derivatives. N-alkyldeoxynojirimycins are a class of iminosugars that have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses. Their primary mechanism of action involves the inhibition of host endoplasmic reticulum (ER)  $\alpha$ -glucosidases I and II, crucial enzymes in the processing of N-linked glycans on viral envelope glycoproteins. This inhibition leads to misfolded glycoproteins, subsequently impairing virion assembly and reducing infectivity.

**IHVR-19029** has emerged as a lead N-alkyl-DNJ analog, showing significant in vivo efficacy against highly pathogenic viruses such as Ebola and Marburg.<sup>[1]</sup> However, its development has been met with challenges, including low oral bioavailability and gastrointestinal side effects, prompting the exploration of prodrug strategies to enhance its therapeutic potential.<sup>[1][2]</sup> This guide synthesizes experimental data to offer a clear comparison of **IHVR-19029** and related compounds, aiding in the ongoing research and development of this important class of antiviral agents.

## Quantitative Comparison of Antiviral Activity

The antiviral potency and cytotoxicity of N-alkyldeoxynojirimycin derivatives are critical parameters in assessing their therapeutic potential. The following tables summarize the 50% effective concentration (EC<sub>50</sub>), 50% cytotoxic concentration (CC<sub>50</sub>), and the selectivity index (SI = CC<sub>50</sub>/EC<sub>50</sub>) of various N-alkyl-DNJ compounds against different viruses. A lower EC<sub>50</sub> indicates higher antiviral activity, while a higher SI value suggests a more favorable safety profile.

Table 1: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Dengue Virus (DENV)

| Compound     | N-Alkyl Chain Modification | EC <sub>50</sub> (μM)          | CC <sub>50</sub> (μM)          | Selectivity Index (SI)         | Cell Line |
|--------------|----------------------------|--------------------------------|--------------------------------|--------------------------------|-----------|
| IHVR-19029   | Lead N-alkyl analog        | Data not specified in searches | Data not specified in searches | Data not specified in searches | HEK293    |
| CM-10-18 (7) | Oxygenated N-alkyl chain   | 6.5                            | >500                           | >77                            | BHK       |
| 2h           | Modified N-alkyl chain     | 0.3 - 0.5                      | >500                           | >1000                          | BHK       |
| 2l           | Modified N-alkyl chain     | 0.3 - 0.5                      | >500                           | >1000                          | BHK       |
| 3j           | Modified N-alkyl chain     | 0.3 - 0.5                      | >500                           | >1000                          | BHK       |
| 3l           | Modified N-alkyl chain     | 0.3 - 0.5                      | >500                           | >1000                          | BHK       |
| 3v           | Modified N-alkyl chain     | 0.3 - 0.5                      | >500                           | >1000                          | BHK       |
| 4b           | Modified N-alkyl chain     | 0.3 - 0.5                      | >500                           | >1000                          | BHK       |
| 4c           | Modified N-alkyl chain     | 0.3 - 0.5                      | >500                           | >1000                          | BHK       |

Data for compounds 2h, 2l, 3j, 3l, 3v, 4b, and 4c sourced from a study on the design and synthesis of N-alkylated DNJ derivatives for the treatment of Dengue Virus infection.[3][4]

Table 2: Antiviral Activity of N-Alkyldeoxynojirimycin Derivatives against Bovine Viral Diarrhea Virus (BVDV)

| Compound                                  | N-Alkyl Chain Modification | EC <sub>50</sub> (μM) | CC <sub>50</sub> (μM) | Selectivity Index (SI) | Cell Line     |
|---|----------------------------|-----------------------|-----------------------|------------------------|---------------|
| N-butyl-DNJ (NB-DNJ)                      | Butyl                      | >100                  | >1000                 | >10                    | MDBK          |
| N-nonyl-DNJ (NN-DNJ)                      | Nonyl                      | 0.8                   | 30                    | 37.5                   | MDBK          |
| Compound with terminal tertiary benzamide | Modified N-alkyl chain     | Submicromolar         | Low cytotoxicity      | Not specified          | Not specified |
| Compound with sulfonamide moiety          | Modified N-alkyl chain     | Submicromolar         | Low cytotoxicity      | Not specified          | Not specified |
| Compound with urea moiety                 | Modified N-alkyl chain     | Submicromolar         | Low cytotoxicity      | Not specified          | Not specified |
| Compound with oxazolidinone moiety        | Modified N-alkyl chain     | Submicromolar         | Low cytotoxicity      | Not specified          | Not specified |

Data for compounds with terminal tertiary benzamide, sulfonamide, urea, and oxazolidinone moieties sourced from a study on N-alkyldeoxynojirimycin derivatives with improved metabolic stability.[5]

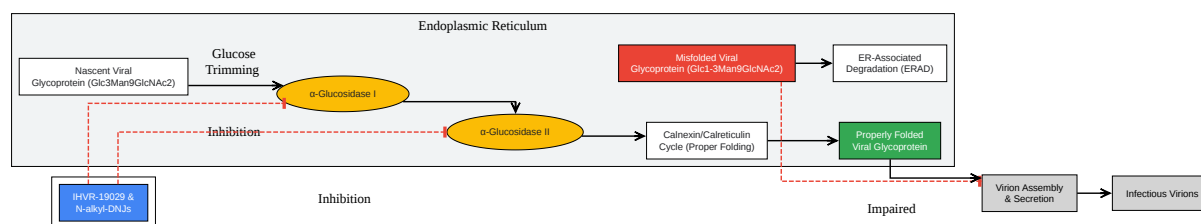
## Mechanism of Action: Inhibition of ER $\alpha$ -Glucosidases

The primary antiviral mechanism of N-alkyldeoxynojirimycins is the competitive inhibition of host endoplasmic reticulum (ER)  $\alpha$ -glucosidases I and II. These enzymes are responsible for the sequential trimming of the three terminal glucose residues from the N-linked glycan precursor ( $\text{Glc}_3\text{Man}_9\text{GlcNAc}_2$ ) on nascent viral glycoproteins. This trimming is a critical step in the calnexin/calreticulin cycle, a quality control system that ensures proper protein folding.

By inhibiting these glucosidases, N-alkyl-DNJ derivatives lead to the accumulation of viral glycoproteins with persistent glucose residues. This results in misfolded proteins that are often retained in the ER and targeted for degradation through the ER-associated degradation (ERAD) pathway. The consequences for the viral life cycle are severe and include:

- **Impaired Virion Assembly:** The incorporation of misfolded glycoproteins into new viral particles is disrupted.
- **Reduced Virion Secretion:** The release of new virions from the host cell is diminished.
- **Decreased Infectivity:** Viral particles that are released may have a reduced ability to infect new host cells due to malformed envelope proteins.

The following diagram illustrates this key signaling pathway.



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Caption: Mechanism of antiviral action of **IHVR-19029** and related N-alkyldeoxynojirimycins.

## Experimental Protocols

The evaluation of the antiviral activity of N-alkyldeoxynojirimycin derivatives typically involves cell-based assays. The following are generalized protocols for common assays used in the cited literature.

### Cytotoxicity Assay

This assay determines the concentration of the compound that is toxic to the host cells.

- **Cell Seeding:** Seed a suitable cell line (e.g., BHK-21 for DENV, MDBK for BVDV) in 96-well plates and incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the N-alkyl-DNJ derivatives in cell culture medium. Add the compound dilutions to the cells.
- **Incubation:** Incubate the plates for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).

- **Viability Assessment:** Measure cell viability using a standard method such as the MTT or MTS assay.
- **CC<sub>50</sub> Determination:** Calculate the 50% cytotoxic concentration (CC<sub>50</sub>), which is the concentration of the compound that reduces cell viability by 50%.

## Virus Yield Reduction Assay (for DENV)

This assay measures the reduction in the production of infectious virus particles.

- **Cell Seeding:** Seed BHK-21 cells in 24-well plates.
- **Infection:** Infect the cells with DENV at a specific multiplicity of infection (MOI).
- **Compound Treatment:** After a virus adsorption period, wash the cells and add fresh medium containing serial dilutions of the test compounds.
- **Incubation:** Incubate the plates for 48-72 hours.
- **Virus Titration:** Collect the cell culture supernatant and determine the virus titer by plaque assay on a susceptible cell line (e.g., Vero cells).
- **EC<sub>50</sub> Determination:** The 50% effective concentration (EC<sub>50</sub>) is the concentration of the compound that reduces the virus yield by 50%.

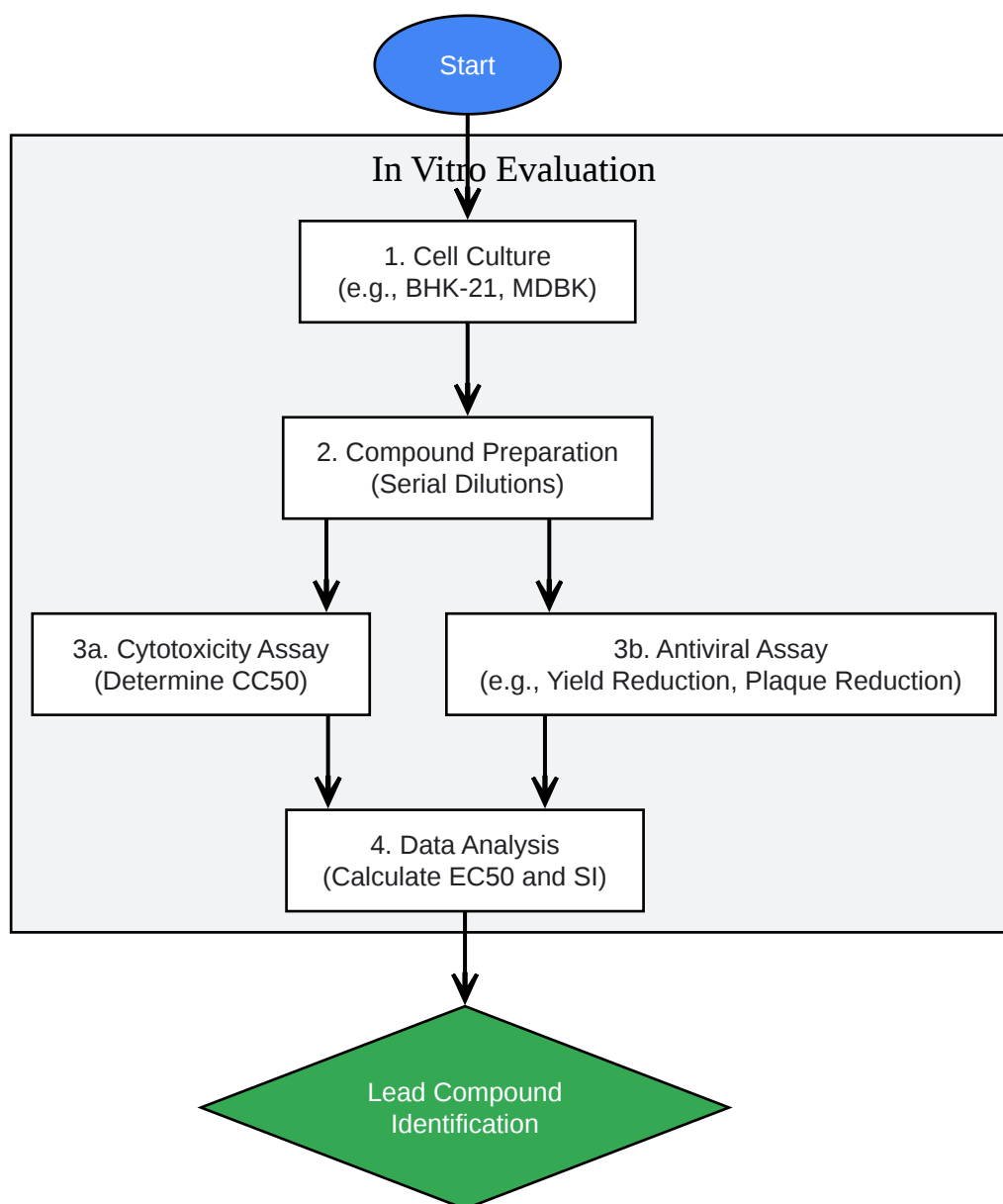
## Plaque Reduction Assay (for BVDV)

This assay quantifies the inhibition of virus-induced plaque formation.

- **Cell Seeding:** Grow a monolayer of MDBK cells in 6-well plates.
- **Infection:** Infect the cell monolayer with a known amount of BVDV.
- **Compound Treatment:** After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of the N-alkyl-DNJ derivatives.
- **Incubation:** Incubate the plates for 3-5 days to allow for the formation of visible plaques.

- **Plaque Visualization:** Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- **EC<sub>50</sub> Determination:** The EC<sub>50</sub> is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

The following workflow diagram illustrates a typical experimental process for evaluating antiviral compounds.



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Caption: General experimental workflow for the in vitro evaluation of antiviral compounds.

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